molecular formula C12H16N2 B8455285 (3-ethyl-1H-indol-2-yl)-N-methylmethanamine

(3-ethyl-1H-indol-2-yl)-N-methylmethanamine

Cat. No. B8455285
M. Wt: 188.27 g/mol
InChI Key: ZAIBGUCWYQUYQF-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

A solution of 3-ethyl-N-methyl-1H-indole-2-carboxamide (970 mg, 4.80 mmol) in dioxane was added slowly to an ice-cooled solution of lithium aluminium hydride (273 mg, 72 mmol) in dioxane (10 mL). The mixture was stirred at reflux overnight. Excess lithium aluminium hydride was quenched with 15% NaOH (2 mL) and the mixture separated. The aqueous phase was washed twice with ethyl acetate and the combined organic phases dried to afford the title compound (550 mg, 61%). 1H NMR (400 MHz, DMSO-d6) δ 10.59 (s, 1H), 7.42 (d, J=8 Hz, 1H), 7.25 (d, J=7.6 Hz, 1H), 7.00 (t, J=7.2 Hz, 1H), 6.89 (t, J=7.2 Hz, 1H), 3.75 (s, 2H), 2.66 (q, J=7.5 Hz, 2H), 2.27 (s, 3H), 1.14 (t, J=7.6 Hz, 3H).
Name
3-ethyl-N-methyl-1H-indole-2-carboxamide
Quantity
970 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
273 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]=1[C:12]([NH:14][CH3:15])=O)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCOCC1>[CH2:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]=1[CH2:12][NH:14][CH3:15])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-ethyl-N-methyl-1H-indole-2-carboxamide
Quantity
970 mg
Type
reactant
Smiles
C(C)C1=C(NC2=CC=CC=C12)C(=O)NC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
273 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Excess lithium aluminium hydride was quenched with 15% NaOH (2 mL)
CUSTOM
Type
CUSTOM
Details
the mixture separated
WASH
Type
WASH
Details
The aqueous phase was washed twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(NC2=CC=CC=C12)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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